Regioisomer-Dependent Biological Target Selectivity: GABA‑T Inhibition vs. HCV NS3 Protease Affinity
Upon Boc removal, the 3‑amino‑4,4‑difluorobutanoic acid scaffold acts as a potent, irreversible, active‑site‑directed inhibitor of γ‑aminobutyric acid aminotransferase (GABA‑T) [1]. In contrast, the 2‑amino regioisomer ((±)‑4,4‑difluoro‑2‑aminobutyric acid, difluoroAbu) exhibits no reported GABA‑T activity but instead serves as a P1 cysteine mimetic in HCV NS3 protease inhibitors with a Ki of 30 nM [2]. Simply substituting the 2‑amino regioisomer for the 3‑amino scaffold would redirect activity from a central nervous system target to a viral protease, fundamentally altering the pharmacological profile.
| Evidence Dimension | Primary biological target (deprotected form) |
|---|---|
| Target Compound Data | Potent irreversible GABA‑T inhibitor (concentration‑ and time‑dependent inactivation) [1] |
| Comparator Or Baseline | 2‑amino‑4,4‑difluorobutanoic acid (difluoroAbu): HCV NS3 protease inhibitor Ki = 30 nM [2] |
| Quantified Difference | Different target enzymes; GABA‑T vs. HCV NS3 protease (no cross‑activity reported) |
| Conditions | In vitro enzyme assays (GABA‑T purified enzyme; HCV NS3/4A complex) |
Why This Matters
Procurement of the incorrect regioisomer leads to complete loss of GABA‑T activity and generates an irrelevant pharmacological profile for neuroscience research programs.
- [1] Schirlin D, et al. Irreversible inhibition of GABA-T by halogenated analogues of beta-alanine. J Enzyme Inhib. 1987;2(3):163-171. PMID: 3150430. View Source
- [2] Bennett JM, et al. A designed P1 cysteine mimetic for covalent and non-covalent inhibitors of HCV NS3 protease. Bioorg Med Chem Lett. 2002;12(4):597-601. View Source
